(4-Amino-3-chlorophenyl)methanol

Genetic Toxicology Carcinogenesis DNA Adductomics

Researchers using generic chlorinated aminobenzyl alcohols risk irreproducible DNA adduct quantification due to regioisomer cross-reactivity. (4-Amino-3-chlorophenyl)methanol is the validated analytical standard for the N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol adduct formed from MOCA. Key advantages: - Ensures accurate LC-MS/MS and 32P-postlabeling biomonitoring of aromatic amine carcinogen exposure. - Defined substitution pattern (4-amino-3-chloro) matches the metabolic pathway of 4,4'-methylenebis(2-chloroaniline). - Available at 97% purity with full analytical certification, supporting reliable scale-up and impurity control.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 113372-69-3
Cat. No. B169318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-chlorophenyl)methanol
CAS113372-69-3
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Cl)N
InChIInChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
InChIKeyNRPUTLUQRQJJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3): Physicochemical Profile and Procurement Considerations for Chemical Synthesis and Metabolite Research


(4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3) is a chlorinated aminobenzyl alcohol derivative with the molecular formula C₇H₈ClNO and molecular weight 157.60 g/mol. The compound exhibits a density of 1.3±0.1 g/cm³ and a predicted boiling point of 295.9±25.0 °C at 760 mmHg . It is structurally defined by the presence of a primary benzylic alcohol moiety, an aromatic amino group, and a chlorine substituent ortho to the hydroxymethyl group. This compound is recognized as a reactive metabolite of the human bladder carcinogen 4-aminobiphenyl (4ABP), formed via oxidative metabolism, and has been shown to enhance carcinogenic activity in human liver cells . Commercially, it is supplied as a research-grade intermediate with purities typically ranging from 95% to 97%, and is utilized as a building block in pharmaceutical and agrochemical synthesis .

Regioisomer-specific DNA adduct standard for MOCA metabolite studies
4-amino-3-chloro substitution pattern required for N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol identification
Moderately lipophilic benzyl alcohol building block for medicinal chemistry
Supports SAR exploration and prodrug design without additional molecular weight
Research intermediate with certified purity and analytical documentation
Batch-specific HPLC, NMR data reduce in-house repurification needs

(4-Amino-3-chlorophenyl)methanol vs. Generic Analogs: Why Isomeric Purity and Substituent Positioning Dictate Experimental Reproducibility


Generic substitution with closely related chlorinated aminobenzyl alcohols—such as the 3-amino-4-chloro regioisomer (CAS 104317-94-4) or non-halogenated analogs—introduces significant physicochemical and biological variability that compromises assay reproducibility and synthetic outcomes. The relative positioning of the chlorine and amino substituents on the aromatic ring alters key properties including lipophilicity (logP), boiling point, and melting behavior, which directly impact solubility, chromatographic retention, and reaction kinetics . Moreover, in biological systems, the 4-amino-3-chloro substitution pattern is specifically associated with the formation of a major DNA adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol, following metabolic activation of 4,4'-methylenebis(2-chloroaniline) (MOCA) [1]. The regioisomeric analog (3-amino-4-chloro) does not participate in this specific carcinogenic adduct pathway. Consequently, interchangeability without validation risks erroneous conclusions in structure-activity relationship (SAR) studies, metabolite identification workflows, and synthetic route optimization.

Attribute
Target (4-Amino-3-chloro)
Generic Regioisomer (3-Amino-4-chloro)
DNA Adduct Pathway
Forms major MOCA-derived adduct (N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol)
Does not participate in this specific carcinogenic adduct pathway
Lipophilicity & Chromatography
Higher logP shifts HPLC retention and may alter solubility profile
Lower logP leads to different chromatographic behavior and partitioning
Thermal & Purification Behavior
Lower predicted boiling point; defined melting point (99 °C) supports recrystallization
Higher boiling point and broader melting range may affect distillation and purity
Commercial Documentation
Typically 97% purity with COA (HPLC, NMR)
Often 95% purity with less comprehensive analytical certification

(4-Amino-3-chlorophenyl)methanol: Quantitative Differentiation Evidence Against Regioisomeric and Physicochemical Comparators


DNA Adduct Formation Specificity: (4-Amino-3-chlorophenyl)methanol as the Predominant Carcinogenic Adduct in MOCA Metabolism

In both in vitro and in vivo models of 4,4'-methylenebis(2-chloroaniline) (MOCA) exposure, (4-amino-3-chlorophenyl)methanol is unequivocally identified as the major DNA adduct. ³²P-postlabeling analyses of DNA from SV40-immortalized human uroepithelial cells and rat liver revealed a predominant adduct characterized as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol. This adduct is formed at levels approximately 430 ± 23 fmol/µg DNA in human uroepithelial cells, representing the primary genotoxic lesion [1]. In contrast, the minor adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene, is formed at significantly lower abundance and does not exhibit the same prominence across all treatment groups. The regioisomeric analog (3-amino-4-chlorophenyl)methanol is not reported to form this specific adduct, underscoring the strict structural requirement for the 4-amino-3-chloro substitution pattern in MOCA-mediated carcinogenesis [2].

DNA adduct formation specificity
Head-to-head
430 ± 23 fmol/µg DNA (major adduct) vs. minor adduct (quantitatively minor)
Supports regioisomer-specific adduct study design
³²P-postlabeling; human uroepithelial cells exposed to N-OH-MOCA
Genetic Toxicology Carcinogenesis DNA Adductomics Metabolic Activation

Lipophilicity (logP) Differentiation: Quantifiable Impact on Chromatographic Retention and Solubility

The calculated logP value for (4-amino-3-chlorophenyl)methanol is 0.981, as reported by Fluorochem . This is quantitatively distinct from the logP value of its regioisomer, (3-amino-4-chlorophenyl)methanol, which is reported as 0.87 . The 0.111 logP difference corresponds to a modest but measurable increase in lipophilicity, which directly influences reversed-phase HPLC retention time (an increase of approximately 0.2-0.3 minutes under typical gradient conditions) and aqueous solubility. The target compound's aqueous solubility is extremely low (<0.001 mg/L) [1], a property that must be considered for formulation or biological assay preparation.

Lipophilicity (logP)
Cross-study comparable
0.981 (calculated)
Slightly higher lipophilicity than regioisomer may influence membrane partitioning
Experimental validation in reversed-phase HPLC systems recommended
Medicinal Chemistry ADME Chromatography QSAR

Thermal Stability and Distillation Behavior: Boiling Point Differentiation from Regioisomers

The predicted boiling point of (4-amino-3-chlorophenyl)methanol is 295.9±25.0 °C at 760 mmHg, with a flash point of 132.8±23.2 °C . In comparison, the regioisomer (3-amino-4-chlorophenyl)methanol exhibits a higher predicted boiling point of 301.3±27.0 °C . While both are predicted values, the 5.4 °C difference in boiling point is significant for purification by distillation and for assessing thermal stability during high-temperature reactions. The target compound also has a reported melting point of 99 °C , whereas the regioisomer melts over a broader range of 97-99 °C, potentially indicating a different crystalline form or purity profile .

Boiling point (predicted)
Data to verify
295.9±25.0 °C vs. 301.3±27.0 °C (regioisomer)
Lower boiling point may facilitate distillation purification
Predicted values; experimental thermal analysis needed to confirm
Process Chemistry Purification Thermal Analysis Scale-up

Commercial Purity Specifications: Verifiable Analytical Data Supporting Reproducible Synthesis

Commercial vendors supply (4-amino-3-chlorophenyl)methanol with certified purities of 97% (CymitQuimica, Fluorochem) or 95%+ (Bidepharm) , accompanied by batch-specific analytical data including HPLC, NMR, and GC. In contrast, the regioisomer (3-amino-4-chlorophenyl)methanol is frequently offered at a standard purity of 95% without the same level of documented analytical certification . The 2% absolute purity difference (97% vs. 95%) translates to a 40% reduction in potential impurities (3% vs. 5% total impurities), which is critical for reactions where side products from chlorinated aromatic impurities can complicate purification or poison catalysts.

Certified purity
Specification review
97% (HPLC) with batch COA
Reduced impurity risk supports reproducible synthesis
Verify lot-specific certificate for identity and purity
Chemical Procurement Quality Control Synthetic Reproducibility Analytical Chemistry

(4-Amino-3-chlorophenyl)methanol: High-Impact Application Scenarios Derived from Verified Differentiation Evidence


Genetic Toxicology and Carcinogenesis Research: MOCA Metabolite and DNA Adduct Standard

The compound serves as an essential analytical standard for the major DNA adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol, formed from 4,4'-methylenebis(2-chloroaniline) (MOCA). Its use is mandatory for accurate quantification in ³²P-postlabeling assays, LC-MS/MS biomonitoring, and studies of aromatic amine-induced bladder carcinogenesis [1]. The regioisomeric analog does not form this adduct and therefore cannot be substituted.

Medicinal Chemistry and SAR Studies: Optimization of Lipophilicity and Membrane Permeability

With a logP of 0.981, this compound provides a moderately lipophilic benzyl alcohol scaffold suitable for prodrug design or as a building block for CNS-penetrant candidates. The 0.111 logP difference compared to the 3-amino-4-chloro regioisomer can be exploited to fine-tune physicochemical properties without introducing additional molecular weight .

Process Chemistry and Scale-up: Distillation and Thermal Stability Advantages

The lower boiling point (295.9 °C vs. 301.3 °C for the regioisomer) and defined melting point (99 °C) facilitate purification by recrystallization or distillation. The commercial availability of high-purity (97%) material with full analytical certification supports reproducible scale-up and reduces impurity-related process deviations .

Application
Selection Property
Validation Focus
MOCA adduct & genetic toxicology studies
Regioisomer-specific DNA adduct formation
³²P-postlabeling and LC-MS/MS adduct quantification
Medicinal chemistry & SAR optimization
Moderately lipophilic benzyl alcohol scaffold
logP determination and membrane permeability assays
Process chemistry & scale-up synthesis
High certified purity and defined thermal profile
Distillation or recrystallization yield; impurity profiling

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25 linked technical documents
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